10,9-Borazaronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

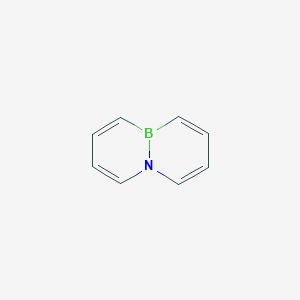

10,9-Borazaronaphthalene is a useful research compound. Its molecular formula is C8H8BN and its molecular weight is 128.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

10,9-Borazaronaphthalene and its derivatives have shown promising potential in medicinal chemistry. The incorporation of boron-nitrogen frameworks into pharmaceutical compounds enhances their biological activity and stability.

- β-Blocker Analogs : Research indicates that propranolol analogs containing the 2,1-borazaronaphthalene fragment exhibit high bioavailability and low toxicity, making them suitable candidates for further development in cardiovascular therapies .

- Phosphodiesterase Inhibitors : A borazaronaphthalene-based inhibitor targeting the phosphodiesterase enzyme PDE10A has been identified as a biologically stable compound with potential therapeutic applications in various diseases .

Material Science Applications

The unique properties of this compound make it an attractive candidate for various material science applications, particularly in electronic devices.

- Organic Light Emitting Diodes (OLEDs) : The boron-nitrogen framework can decrease the HOMO-LUMO gap, allowing for the development of materials with enhanced photophysical properties suitable for OLED applications .

- Organic Field-Effect Transistors (OFETs) : Research has demonstrated that azaborines can function effectively in OFETs, contributing to advancements in flexible electronics .

Table 1: Properties of this compound in Material Science

| Property | Value | Application |

|---|---|---|

| HOMO-LUMO Gap | Decreased compared to PAHs | OLEDs and OFETs |

| Stability | High | Suitable for electronic devices |

| Photophysical Properties | Chemiluminescent | Light-emitting applications |

Synthetic Applications

The synthetic versatility of this compound allows it to serve as a building block for various chemical transformations.

- Umpolung Reagents : The ability of 2,1-borazaronaphthalenes to act as nucleophiles in cross-coupling reactions expands the scope of synthetic methodologies available for constructing complex organic molecules .

- Electrophilic Aromatic Substitution : The regioselectivity observed in electrophilic aromatic substitution reactions involving this compound facilitates the functionalization of this compound at specific positions, enhancing its utility in synthetic organic chemistry .

Table 2: Synthetic Transformations Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cross-Coupling with Aryl Bromides | Pd-catalyzed conditions | Up to 90% |

| Electrophilic Bromination | Br₂ in CH₂Cl₂ | Selective at C3 |

| Click Chemistry | Reaction with sodium azide | High yield |

Case Study 1: Development of Boron-Based β-Blockers

In a recent study, researchers synthesized a series of β-blockers based on the 2,1-borazaronaphthalene framework. These compounds were evaluated for their pharmacological properties, demonstrating significant improvements in bioavailability compared to traditional β-blockers. This highlights the potential for boron-containing compounds in drug design .

Case Study 2: OLED Fabrication Using Azaborines

A collaborative study focused on fabricating OLEDs using azaborine derivatives. The resulting devices exhibited enhanced brightness and efficiency due to the unique electronic properties imparted by the boron-nitrogen framework. This application underscores the importance of exploring boron-based materials in next-generation electronic devices .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

Regioselectivity is governed by arenium ion stability (Figure 5, ):

| Position | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| C3 | Br₂ (1 eq) | 3-Bromo-10,9-borazaronaphthalene | 85% | |

| C3, C6 | Br₂ (excess) | 3,6-Dibromo derivative | 72% | |

| C6 | Br₂ (3-substituted) | 6-Bromo product | 68% |

Computational Insights: Bromination at C3 forms the most stable arenium ion (ΔE=0kcal mol), while C6 is less favorable (ΔE=+2.1kcal mol) .

N1 Substitution

Deprotonation of the N–H bond enables electrophilic substitution:

- Base : KHMDS (2 eq)

- Electrophiles : Alkyl halides, acyl chlorides

- Example : Reaction with MeI yields N-methyl derivatives (82%, Scheme 6, ).

B2 Substitution

Boron-centered reactivity:

- Grignard Reagents : 2-Chloro derivatives react with ArMgBr to form B-aryl products (75–90%, Scheme 10, ).

- Nucleophiles : Azide displacement forms 2-azidomethyl analogs for click chemistry (Table 6, ).

C3 Cross-Coupling

Palladium-catalyzed transformations dominate:

Self-Arylation

3-Bromo-2,1-borazaronaphthalenes undergo intramolecular coupling to form fused borazaronaphthols (Scheme 14, ):

- Conditions : Pd(OAc)₂, SPhos, Cs₂CO₃, 110°C

- Yield : 65–80%

Radical Nitration

Copper-mediated nitration at C3 proceeds via a radical mechanism (Scheme 29, ):

- Reagents : Cu(NO₃)₂, AcOH, 80°C

- Yield : 63%

Click Chemistry

2-Azidomethyl derivatives react with terminal alkynes (Table 6, ):

- Conditions : CuSO₄, sodium ascorbate, H₂O/THF

- Triazole Yield : 85–94%

Computational and Mechanistic Insights

Eigenschaften

CAS-Nummer |

1425-58-7 |

|---|---|

Molekularformel |

C8H8BN |

Molekulargewicht |

128.97 g/mol |

IUPAC-Name |

azaborinino[1,2-a]azaborinine |

InChI |

InChI=1S/C8H8BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H |

InChI-Schlüssel |

GSVAFVMURLKGLG-UHFFFAOYSA-N |

SMILES |

B12C=CC=CN1C=CC=C2 |

Kanonische SMILES |

B12C=CC=CN1C=CC=C2 |

Key on ui other cas no. |

1425-58-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.